Home > Products > Screening Compounds P72734 > Methohexital(1-)
Methohexital(1-) -

Methohexital(1-)

Catalog Number: EVT-1561272
CAS Number:
Molecular Formula: C14H17N2O3-
Molecular Weight: 261.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.
Overview

Methohexital, also known as methohexitone, is a barbiturate derivative primarily used as an anesthetic agent. It is classified as a short-acting drug that induces rapid sedation and is commonly administered intravenously or rectally. Methohexital is marketed under various trade names, including Brevital and Brietal, and has applications in both surgical and dental procedures. Its unique pharmacological properties make it particularly useful in settings such as electroconvulsive therapy due to its ability to lower seizure thresholds .

Source and Classification

Methohexital belongs to the class of drugs known as barbiturates, which are derived from barbituric acid. The compound's chemical formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, with a molecular weight of approximately 262.30 g/mol. It exhibits a complex structure with two asymmetric carbon atoms, resulting in four possible isomers, although the commercially available form is typically the alpha-racemate .

Synthesis Analysis

Methods

The synthesis of methohexital follows traditional methods for producing barbituric acid derivatives. A common approach involves the reaction of malonic ester derivatives with urea derivatives. Specifically, the synthesis can be initiated by alkylating malonic esters with 2-bromo-3-hexyne, followed by subsequent reactions to yield the desired product .

Technical Details

  1. Starting Materials: The synthesis begins with malonic esters and urea derivatives.
  2. Key Reactions:
    • Alkylation of malonic ester using 2-bromo-3-hexyne.
    • Subsequent allylation using allylbromide.
    • Final reaction involves N-methylurea to produce methohexital.

Recent advancements have introduced enantioselective catalysis methods that allow for the preparation of enriched isomer mixtures without lengthy optical resolutions, enhancing the efficiency of the synthesis process .

Molecular Structure Analysis

Structure

Methohexital's molecular structure features a barbiturate backbone with specific substituents that contribute to its pharmacological activity. The presence of two asymmetric centers leads to multiple stereoisomers.

Data

  • Molecular Formula: C14H18N2O3C_{14}H_{18}N_{2}O_{3}
  • Molecular Weight: 262.30 g/mol
  • Topological Polar Surface Area: 66.5 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Exact Mass: 262.13174244 g/mol .
Chemical Reactions Analysis

Methohexital undergoes several chemical reactions during its metabolic processing in the body:

  1. Metabolism: Primarily occurs in the liver through demethylation and oxidation processes.
  2. Excretion: The drug is excreted via renal pathways after being metabolized, with significant elimination occurring through glomerular filtration .
  3. Biological Activity Termination: Side-chain oxidation plays a crucial role in terminating methohexital's biological effects.
Mechanism of Action

Methohexital acts primarily as a positive modulator of gamma-aminobutyric acid A receptors. By binding to a specific site associated with chloride ionophores at these receptors, it enhances inhibitory neurotransmission, leading to increased duration of chloride ion channel opening. This mechanism results in profound sedation and anesthesia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methohexital is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol, which facilitates its administration via injection or rectal routes.

Chemical Properties

  • pH Stability: Methohexital solutions are generally stable within a pH range conducive to intravenous use.
  • Half-life: The elimination half-life ranges from approximately 5.6 ± 2.7 minutes, allowing for rapid recovery from anesthesia .
Applications

Methohexital is primarily utilized in medical settings for:

  1. Induction of Anesthesia: It is frequently used for surgical procedures due to its rapid onset and short duration of action.
  2. Electroconvulsive Therapy: Its ability to lower seizure thresholds makes it particularly effective for patients undergoing electroconvulsive therapy.
  3. Sedation for Diagnostic Procedures: Methohexital provides effective sedation for various imaging procedures in pediatric populations .
Introduction to Methohexital

Historical Development and Clinical Adoption of Barbiturates

The barbiturate class emerged from foundational chemical work in the mid-19th century. In 1864, Adolf von Baeyer first synthesized barbituric acid, the core structure from which all barbiturates derive [4] [5]. Though pharmacologically inert itself, substitutions at the C5 position yielded compounds with potent central nervous system activity. The clinical era of barbiturates commenced in 1904 with the introduction of barbital (diethyl-barbituric acid), followed by phenobarbital in 1911 – the latter marking the first significant antiepileptic barbiturate [5] [10].

Thiopental, synthesized in the 1930s, dominated intravenous anesthesia induction for decades but possessed pharmacokinetic limitations, notably prolonged recovery after repeated dosing due to its high lipid solubility and slow hepatic clearance [5] [6]. Methohexital (1-methyl-2-pentynyl barbituric acid) emerged as a structural refinement in 1957 through Stoelting's introduction of an aliphatic side chain at carbon 5 and methylation of the N1 nitrogen atom [5]. This modification yielded an ultrashort-acting agent with significantly reduced tissue accumulation potential compared to thiopental, addressing a critical clinical need for procedures requiring rapid emergence [1] [6].

Table 1: Key Developments in Barbiturate Anesthesia

YearDevelopmentSignificance
1864Synthesis of barbituric acid (von Baeyer)Provided the foundational chemical scaffold for barbiturates
1904Introduction of barbitalFirst clinically used barbiturate hypnotic
1934Clinical use of thiopental beginsDominant IV induction agent for decades; pioneered IV anesthesia
1957Synthesis of methohexitalIntroduced methylated nitrogen for faster metabolism and recovery

Chemical Classification and Structural Specificity of Methohexital

Methohexital (C₁₄H₁₈N₂O₃) is classified as an oxybarbiturate derivative with an ultrashort duration of action. Its systematic IUPAC name is 5-Hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, reflecting its complex molecular architecture [2] [3]. The compound exists as a racemic mixture due to a chiral center at the C1 position of the pentynyl side chain. Crucially, methohexital contains a methyl group attached to the nitrogen atom at position 1 (N1-methylation) of the barbituric acid ring – a feature distinguishing it from its predecessors like thiopental [5] [9].

This N1-methylation is the primary determinant of methohexital's unique pharmacokinetic profile. It significantly enhances the compound's lipophilicity, facilitating rapid transit across the blood-brain barrier and accounting for its swift onset (~30 seconds after IV administration). Concurrently, methylation accelerates hepatic oxidative metabolism via cytochrome P450 enzymes, preventing significant tissue accumulation and enabling rapid termination of effect primarily through metabolic clearance rather than redistribution [1] [6] [9]. The molecule also features an allyl group (CH₂CH=CH₂) and a pentynyl chain (specifically, a 1-methyl-2-pentynyl group) attached to the C5 position of the barbiturate core. These substituents contribute to its high receptor binding affinity at the GABA_A complex and its distinctive proconvulsant properties at subanesthetic doses [6] [10].

Table 2: Structural Features and Functional Significance of Methohexital

Structural FeatureLocationFunctional Significance
Methyl groupN1 nitrogen↑ Lipophilicity; ↑ Metabolic rate; Faster recovery
Allyl group (CH₂CH=CH₂)C5 positionInfluences GABA_A receptor binding affinity and duration
Pentynyl chain (1-methyl-2-pentynyl)C5 positionContributes to ultrashort action; Implicated in proconvulsant potential at high doses
Oxygen atomsC2 and C4Characteristic of oxybarbiturates (vs. thiobarbiturates like thiopental)

Position Within the Barbiturate Pharmacological Spectrum

Barbiturates are pharmacologically classified based on their duration of action, which directly correlates with their physicochemical properties and metabolic pathways. Methohexital resides firmly within the ultra-short-acting category, alongside thiopental (now largely discontinued) [5] [10]. This classification stems from its rapid onset (typically < 60 seconds after IV bolus) and brief clinical duration (approximately 4-7 minutes after a single bolus dose) [1] [6]. This contrasts sharply with:

  • Short-acting agents: Pentobarbital (duration ~2-4 hours)
  • Intermediate-acting agents: Amobarbital, butalbital (duration ~3-6 hours)
  • Long-acting agents: Phenobarbital, primidone (duration > 6 hours) [5]

Mechanistically, methohexital potentiates GABAergic neurotransmission by binding to a distinct site on the GABAA receptor complex, separate from the benzodiazepine binding site [1] [9]. At clinically relevant concentrations, it functions as a positive allosteric modulator, increasing the *duration* of GABA-induced chloride channel openings without affecting opening frequency or conductance. This hyperpolarizes neurons and inhibits excitability [1] [2]. Unlike benzodiazepines, methohexital at higher concentrations can directly activate GABAA receptors independent of GABA presence, contributing to its profound hypnotic/anesthetic effects [9].

A critical pharmacological distinction lies in methohexital's proconvulsant properties, setting it apart from most barbiturates which typically raise seizure thresholds. This unique characteristic stems from its structural specificity – the N1-methyl group and specific side chains – and results in activation of epileptic foci observable on EEG [6] [9]. This property underpins its preferential use in electroconvulsive therapy (ECT), where it both facilitates seizure induction and prolongs seizure duration compared to other induction agents like propofol or etomidate [1] [3].

Table 3: Pharmacological Spectrum of Selected Barbiturates

BarbiturateClassificationPrimary Clinical UsesKey Pharmacological Distinctions
MethohexitalUltra-short-actingAnesthesia induction; ECT; Brief proceduresProconvulsant; Fastest metabolism; N1-methylated structure
ThiopentalUltra-short-actingAnesthesia induction (historical)Anticonvulsant; Slower hepatic metabolism; Contains sulfur
PentobarbitalShort-actingPre-op sedation; Refractory status epilepticusPotent anticonvulsant; Significant cumulative effects
PhenobarbitalLong-actingSeizure disorders; Neonatal withdrawalStrong CYP450 induction; Very slow elimination; Anticonvulsant

Methohexital's receptor interactions extend beyond GABA_A modulation. Research indicates it inhibits excitatory AMPA-type glutamate receptors and neuronal nicotinic acetylcholine receptors, though the clinical significance of these actions remains less defined than its GABAergic effects [10]. Its high lipid solubility (octanol-water partition coefficient ~10) facilitates rapid CNS penetration, while its moderate plasma protein binding (~73%) contributes to a relatively large volume of distribution [2] [6]. Elimination follows first-order kinetics with a short half-life (approximately 5.6 ± 2.7 minutes), primarily via hepatic oxidation of the side chains at C5 (demethylation and oxidation) to inactive metabolites like hydroxymethohexital, which are renally excreted [1] [2] [6].

Properties

Product Name

Methohexital(1-)

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate

Molecular Formula

C14H17N2O3-

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-M

SMILES

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C

Canonical SMILES

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.